Clopidogrel hydrochloride

Descripción general

Descripción

Clopidogrel hydrochloride is an antiplatelet drug used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It works by reducing the chance that a harmful blood clot will form by preventing platelets from clumping together in the blood . It may also increase the chance of serious bleeding in some people .

Molecular Structure Analysis

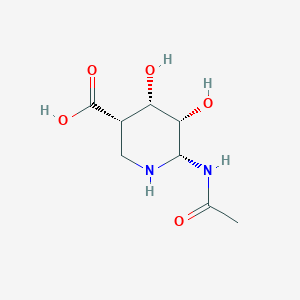

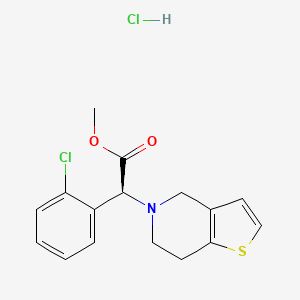

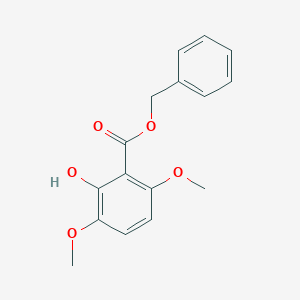

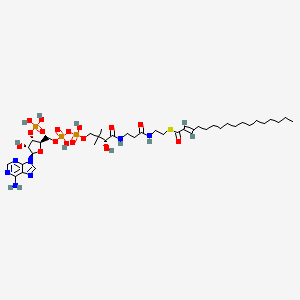

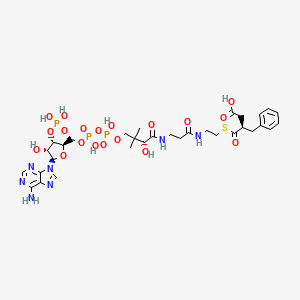

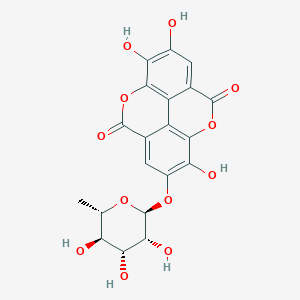

The molecular formula of Clopidogrel hydrochloride is C16H17Cl2NO2S . It has an average mass of 358.283 Da and a monoisotopic mass of 357.035706 Da .Chemical Reactions Analysis

Clopidogrel hydrochloride is a prodrug, which means it needs to be metabolized in the body to become active . It is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets .Physical And Chemical Properties Analysis

Clopidogrel hydrochloride is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It has a long duration of action as it is taken once daily and a large therapeutic window as it is given in doses of 75-300mg daily . In its free base form, clopidogrel is an oily substance with high viscosity, unstable under increased moisture and temperature, so salt forms are commonly used .Aplicaciones Científicas De Investigación

Pharmacogenomics in Acute Coronary Syndromes

Clopidogrel's effectiveness in patients with acute coronary syndromes (ACS) can be significantly influenced by genetic polymorphisms related to its metabolism. A study by Notarangelo et al. (2018) demonstrated that a pharmacogenomic approach, considering both genetic and clinical characteristics, significantly improved clinical outcomes compared to standard care based solely on clinical characteristics. This finding underscores the potential of personalized medicine in enhancing the efficacy of clopidogrel in ACS patients (Notarangelo et al., 2018).

Interspecies Variation in Drug Metabolism

Research by Wang et al. (2020) explored the differences in how various mammalian species, including humans, metabolize clopidogrel. This study provides crucial insights for selecting suitable laboratory animals in the testing of drugs that are substrates of mammalian carboxylesterase, an enzyme implicated in clopidogrel hydrolysis. Understanding these interspecies variations is essential for drug development and safety testing (Wang et al., 2020).

Analytical Techniques for Clopidogrel Detection

Ozcelikay et al. (2018) developed a novel method for analyzing clopidogrel using modified electrodes, enhancing our capabilities to detect and quantify clopidogrel in various samples. This advancement in analytical technology is crucial for both clinical monitoring and research purposes (Ozcelikay et al., 2018).

Genetic Factors in Clopidogrel Efficacy

Yi et al. (2016) identified genetic variants in the cytochrome P450 enzymes that impact the efficacy of clopidogrel in treating ischemic stroke. These findings are pivotal in understanding individual responses to clopidogrel and could lead to more personalized treatment strategies (Yi et al., 2016).

Epigenetic Factors in Drug Response

Gallego-Fábrega et al. (2016) conducted a study focusing on the role of epigenetics in the variability of clopidogrel response in stroke patients. This research highlights the significance of DNA methylation in predicting the risk of ischemic events in patients treated with clopidogrel, offering a novel perspective in the field of precision medicine (Gallego-Fábrega et al., 2016).

Impact of Diabetes on Drug Efficacy

Xu et al. (2020) developed a model to predict the pharmacokinetics and pharmacodynamics of clopidogrel in coronary artery disease patients with or without diabetes. This research is crucial in understanding how comorbid conditions like diabetes affect drug response and could lead to more effective treatment strategies (Xu et al., 2020).

Clopidogrel in Combined Cancer Therapy

Denslow et al. (2017) investigated the effects of clopidogrel when combined with anticancer drugs. This study provides valuable insights into how clopidogrel may influence the efficacy and toxicity of cancer treatments, highlighting the complex interactions between antiplatelet therapy and oncological treatments (Denslow et al., 2017).

Safety And Hazards

Clopidogrel hydrochloride can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, difficulty breathing .

Direcciones Futuras

The future directions of Clopidogrel hydrochloride use are largely dependent on ongoing research and clinical trials. As of now, it is recommended to take this medicine exactly as directed by your doctor . Clopidogrel will not work properly if you take less of it than directed. Taking more clopidogrel than directed may increase the chance of serious side effects without increasing the helpful effects .

Propiedades

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVAFJSGWDBGA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152734 | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clopidogrel hydrochloride | |

CAS RN |

120202-65-5 | |

| Record name | Clopidogrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426O7XWS6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

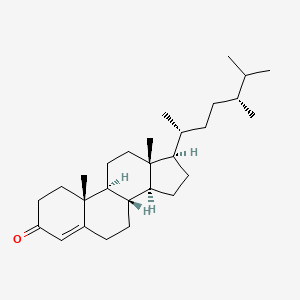

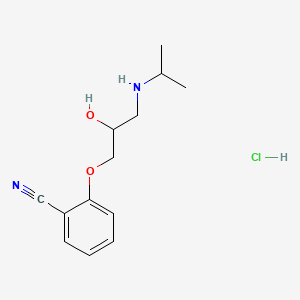

![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)